molecular formula C29H33ClN4O4S2 B6526383 N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride CAS No. 1135227-91-6

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6526383
CAS No.: 1135227-91-6
M. Wt: 601.2 g/mol
InChI Key: UROXQXLKAWEXBL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methoxy-1,3-benzothiazol-2-yl moiety, a dimethylaminopropyl chain, and a 1,2,3,4-tetrahydroquinoline-1-sulfonyl group. Its molecular structure integrates sulfonamide and benzothiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors. The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S2.ClH/c1-31(2)18-8-19-32(29-30-27-25(37-3)12-6-13-26(27)38-29)28(34)22-14-16-23(17-15-22)39(35,36)33-20-7-10-21-9-4-5-11-24(21)33;/h4-6,9,11-17H,7-8,10,18-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROXQXLKAWEXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for diverse biological activities. The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 365.46 g/mol. The presence of the dimethylamino group and the sulfonamide linkage are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of benzothiazole possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for treating fungal infections .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation:

  • In vitro Studies : A study evaluating various benzothiazole derivatives found that they exhibited cytotoxic effects against multiple cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancer cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Table: Summary of Biological Activities

Activity TypeEffectivenessRelevant Studies
AntimicrobialEffective against various bacteria and fungi
AnticancerCytotoxic to MCF7 and NCI-H460 cells
AntiviralPotential activity against viral pathogensOngoing research

Case Studies

  • Study on Antimicrobial Properties : A series of tests conducted on benzothiazole derivatives showed varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds were tested at concentrations ranging from 5 to 100 µg/mL, with notable effectiveness at higher concentrations .
  • Anticancer Research : In a study involving the evaluation of several synthesized compounds for anticancer activity, one derivative showed over 70% inhibition in cell viability at a concentration of 10 µM against MCF7 cells . This highlights the potential application in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and physicochemical properties.

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₃₁H₃₅ClN₄O₄S₂ (estimated) ~670.3 (estimated) - 4-Methoxybenzothiazole
- Tetrahydroquinoline-sulfonyl
- Dimethylaminopropyl
Unique sulfonyl-linked tetrahydroquinoline; potential for enhanced receptor binding due to bulky sulfonyl group.
N-[3-(Dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride C₂₂H₂₈ClN₃O₄S₂ 498.05 - 4-Methoxy-7-methylbenzothiazole
- Methylsulfonyl
Smaller sulfonyl group; methyl substitution on benzothiazole may reduce steric hindrance.
N-[3-(Dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride C₂₂H₂₈ClN₃O₂S 433.99 - 3,4-Dimethylbenzamide
- No sulfonyl group
Lacks sulfonyl moiety; dimethylbenzamide may limit solubility compared to sulfonamides.
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride C₂₁H₂₃ClN₄O₂S₂ 463.0 - Dual benzothiazole-carboxamide
- No tetrahydroquinoline
Carboxamide linkage instead of sulfonyl; dual benzothiazole rings may enhance π-π stacking.

Structural and Functional Insights

Sulfonyl vs. Carboxamide Linkages: The target compound’s tetrahydroquinoline-sulfonyl group (vs. methylsulfonyl in or carboxamide in ) may confer distinct electronic and steric properties. Sulfonamides are known for strong hydrogen-bonding capabilities, which could improve target affinity .

Benzothiazole Modifications :

  • The 4-methoxy substituent in the target compound and analogs is a common pharmacophore for enhancing metabolic stability.
  • Methyl or dimethyl substitutions (e.g., 7-methyl in , 3,4-dimethyl in ) alter lipophilicity, impacting membrane permeability .

This feature is absent in other analogs .

Research Implications

  • Drug Design: The tetrahydroquinoline-sulfonyl group in the target compound offers a novel scaffold for optimizing kinase or protease inhibitors, leveraging its bulky, planar structure for selective binding.
  • Limitations: Lack of explicit biological data for the target compound necessitates further in vitro profiling. Structural analogs (e.g., ) with known activities could guide hypothesis-driven studies.

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